molecular formula C19H20N4O2 B3816518 N-ethyl-N-(4-methoxybenzyl)-4-(4H-1,2,4-triazol-4-yl)benzamide

N-ethyl-N-(4-methoxybenzyl)-4-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No. B3816518
M. Wt: 336.4 g/mol
InChI Key: BVXLUVYIXVKOQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-(4-methoxybenzyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that belongs to the class of triazole-based compounds. It has been extensively studied for its potential use in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of N-ethyl-N-(4-methoxybenzyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is not yet fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins involved in the growth and proliferation of cancer cells or pathogenic microorganisms.
Biochemical and Physiological Effects:
Studies have shown that N-ethyl-N-(4-methoxybenzyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and pathogenic microorganisms, as well as to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-ethyl-N-(4-methoxybenzyl)-4-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its potential as a lead compound for the development of new drugs. However, its limitations include its relatively low solubility in water and its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on N-ethyl-N-(4-methoxybenzyl)-4-(4H-1,2,4-triazol-4-yl)benzamide. These include:
1. Further studies on its mechanism of action, which may help to identify new targets for drug development.
2. Studies on its potential use in combination with other drugs, which may enhance its efficacy and reduce its toxicity.
3. Studies on its potential use in the treatment of other diseases, such as viral infections and neurodegenerative disorders.
4. Studies on the development of new synthetic methods for the production of N-ethyl-N-(4-methoxybenzyl)-4-(4H-1,2,4-triazol-4-yl)benzamide, which may improve its solubility and reduce its toxicity.

Scientific Research Applications

N-ethyl-N-(4-methoxybenzyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential use in the development of new drugs for the treatment of various diseases, including cancer, bacterial infections, and fungal infections.

properties

IUPAC Name

N-ethyl-N-[(4-methoxyphenyl)methyl]-4-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-3-22(12-15-4-10-18(25-2)11-5-15)19(24)16-6-8-17(9-7-16)23-13-20-21-14-23/h4-11,13-14H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXLUVYIXVKOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(C=C1)OC)C(=O)C2=CC=C(C=C2)N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N-(4-methoxybenzyl)-4-(4H-1,2,4-triazol-4-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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